molecular formula C8H5NO3 B120678 Benzo[d]oxazole-6-carboxylic acid CAS No. 154235-77-5

Benzo[d]oxazole-6-carboxylic acid

Cat. No.: B120678
CAS No.: 154235-77-5
M. Wt: 163.13 g/mol
InChI Key: FRNTUFQKHQMLSE-UHFFFAOYSA-N
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Description

Benzo[d]oxazole-6-carboxylic acid is an organic compound with the molecular formula C8H5NO3. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields .

Mechanism of Action

Target of Action

Benzo[d]oxazole-6-carboxylic acid, also known as BTCA, is a benzoxazole derivative Benzoxazole derivatives have been reported to bind with various enzymes and receptors via numerous non-covalent interactions . These interactions can influence a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .

Mode of Action

Benzoxazole derivatives are known to interact with their targets through non-covalent interactions . These interactions can lead to changes in the function of the target proteins, thereby affecting the biological processes they are involved in.

Biochemical Pathways

Benzoxazole derivatives have been reported to influence a variety of biological pathways due to their wide spectrum of pharmacological activities . For instance, some benzoxazole derivatives have been found to inhibit the formation of amyloid fibrils, which are associated with several neurodegenerative diseases .

Pharmacokinetics

BTCA has a molecular weight of 163.13 , which is within the range generally favorable for oral bioavailability.

Result of Action

Benzoxazole derivatives have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in the function of these targets.

Action Environment

It’s important to note that BTCA should be stored in a dry, cool place, away from fire sources and oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[d]oxazole-6-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 4-amino-3-hydroxybenzoic acid with trimethyl orthoformate . The reaction typically requires an acidic catalyst and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can improve yield and purity. The use of environmentally friendly solvents and catalysts is also a focus in industrial production to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Benzo[d]oxazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d]oxazole-6-carboxylate, while substitution reactions can produce various derivatives with different functional groups .

Comparison with Similar Compounds

Uniqueness: Benzo[d]oxazole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

1,3-benzoxazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)5-1-2-6-7(3-5)12-4-9-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNTUFQKHQMLSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623810
Record name 1,3-Benzoxazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154235-77-5
Record name 1,3-Benzoxazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-benzoxazole-6-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 4-amino-3-hydroxybenzoic acid (250 mg, 1.63 mmol) and trimethyl orthoformate (500 μL, 4.57 mmol) are heated in an oil bath at 100° C. for 2 h. The mixture is cooled to rt and diluted with MeOH. The resulting solution is filtered through a pad of Celite, and the filtrate is concentrated in vacuo to give 1,3-benzoxazole-6-carboxylic acid as a brown solid (237 mg, 89%): 1H NMR (DMSO-d6) δ 13.2, 8.9, 8.3, 8.0, 7.9.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
500 μL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 2-(2,4-dichloro-phenoxymethyl)-benzoxazole-6-carboxylic acid methyl ester (100 mg, 0.29 mmol) in dimethyl sulfide (8 ml) and dichloromethane (58 ml) was added aluminum bromide (1.24 g, 4.64 mmol). The reaction mixture was stirred at room temperature for 2.5 h, after which water and 10% HCl were added. After stirring at room temperature for 1 h, the mixture was partitioned between ethyl acetate and water. The organic phase was washed with brine, dried (MgSO4 anh), and concentrated. The residue was purified by silica gel flash column chromatography (CH2Cl2:MeOH=4:1) to give 2-2,4-dichloro-phenoxymethyl)-benzoxazole-6-carboxylic acid as a white solid (59.15 mg mg, 61.2% yield).
Name
2-(2,4-dichloro-phenoxymethyl)-benzoxazole-6-carboxylic acid methyl ester
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
8 mL
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solvent
Reaction Step One
Quantity
58 mL
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solvent
Reaction Step One
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

4-Amino-3-hydroxybenzoic acid (2.200 g) and formic acid (20 ml) were heated at 117° C. for 4 h. The reaction mixture was cooled to ambient temperature and the precipitated solid collected by filtration, washed with diethyl ether and dried at reduced pressure. The solid (0.580 g) was heated at reflux with zinc chloride (2.00 g) and c.H2SO4 (2 drops) in xylene (150 ml) under a Dean and Stark for 16 h. On cooling, water was added and the brown solid collected by filtration and washed with water. The resulting solid was washed with methanol and the solvent removed from the filtrate under reduced pressure to give the title compound as a dark brown solid (0.349 g).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
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reactant
Reaction Step One

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